3,5-Difluoroisonicotinic acid 3,5-Difluoroisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 903522-29-2
VCID: VC21124067
InChI: InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
SMILES: C1=C(C(=C(C=N1)F)C(=O)O)F
Molecular Formula: C6H3F2NO2
Molecular Weight: 159.09 g/mol

3,5-Difluoroisonicotinic acid

CAS No.: 903522-29-2

Cat. No.: VC21124067

Molecular Formula: C6H3F2NO2

Molecular Weight: 159.09 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoroisonicotinic acid - 903522-29-2

Specification

CAS No. 903522-29-2
Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
IUPAC Name 3,5-difluoropyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Standard InChI Key DRWDDFVJHGAJTN-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)F)C(=O)O)F
Canonical SMILES C1=C(C(=C(C=N1)F)C(=O)O)F

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

3,5-Difluoroisonicotinic acid features a pyridine ring with a carboxylic acid group at the 4-position (para to the nitrogen) and fluorine atoms at positions 3 and 5. Its structural characteristics can be compared to related compounds like 3,5-dichloroisonicotinic acid, which has been more extensively documented in scientific literature.

The molecular formula of 3,5-difluoroisonicotinic acid is C₆H₃F₂NO₂, with an estimated molecular weight of approximately 159.09 g/mol. Like other halogenated heterocyclic carboxylic acids, it likely presents as a crystalline solid at room temperature with a relatively high melting point due to intermolecular hydrogen bonding capabilities.

Physical and Chemical Properties

Based on the properties of structurally similar compounds, the following characteristics can be anticipated for 3,5-difluoroisonicotinic acid:

PropertyExpected Value/Characteristic
Physical StateWhite to off-white crystalline solid
SolubilityLimited solubility in water; better solubility in polar organic solvents
Melting PointApproximately 180-220°C (estimated)
pKa3.0-4.0 (estimated based on similar carboxylic acids)
Log P1.2-1.8 (estimated partition coefficient)
UV AbsorptionMaximum absorption likely between 260-280 nm

The compound's acidity would be expected to be slightly higher than unsubstituted isonicotinic acid due to the electron-withdrawing effect of the fluorine substituents, which stabilize the carboxylate anion. This enhanced acidity makes it potentially useful as a reagent in certain chemical transformations.

Synthesis Methods

Direct Fluorination of Isonicotinic Acid

This approach would involve selective fluorination of isonicotinic acid using appropriate fluorinating agents under controlled conditions. While direct fluorination presents challenges in regioselectivity, it can be achieved with specialized reagents and catalysts.

Oxidation of 3,5-Difluoro-4-methylpyridine

Starting with 3,5-difluoro-4-methylpyridine, oxidation of the methyl group using strong oxidizing agents could yield the desired carboxylic acid. This approach parallels methods used for synthesizing related compounds.

From 3,5-Difluoroisonicotinamide

Similar to the relationship between 3,5-dichloroisonicotinamide and its corresponding acid, 3,5-difluoroisonicotinic acid could potentially be synthesized through hydrolysis of 3,5-difluoroisonicotinamide under appropriate conditions.

Reaction Conditions and Considerations

The synthesis of halogenated pyridine derivatives typically requires careful control of reaction conditions to ensure selectivity and yield. Based on approaches used for related compounds, the following considerations would be important:

  • Temperature control to prevent unwanted side reactions

  • Catalyst selection to enhance regioselectivity

  • Purification methods to isolate the desired product from reaction mixtures

  • Protection strategies for the carboxylic acid functionality when necessary

The preparation methods would likely parallel those documented for 3,5-dichloroisonicotinic acid, with modifications to accommodate the different reactivity of fluorinating agents compared to chlorinating agents.

Applications in Scientific Research

Pharmaceutical Research Applications

3,5-Difluoroisonicotinic acid has potential applications in pharmaceutical research, particularly as a building block for drug development. The unique properties conferred by fluorine substitution make it valuable for several reasons:

Medicinal Chemistry Building Block

Fluorinated compounds often demonstrate enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. 3,5-Difluoroisonicotinic acid could serve as an important scaffold for developing novel pharmaceutical compounds with improved pharmacokinetic properties.

Enzyme Inhibition Studies

Similar to how 3,5-dichloroanthranilic acid has been studied for its ability to induce defense reactions in plants through enzyme interactions, 3,5-difluoroisonicotinic acid might possess unique binding properties with biological targets, making it worthy of investigation in enzyme inhibition studies.

Agricultural Science Applications

Drawing parallels from the applications of related halogenated compounds, 3,5-difluoroisonicotinic acid may have potential uses in agricultural science:

Agrochemical Development

The compound could serve as an intermediate in the synthesis of novel agrochemicals. Related compounds like 3,5-dichloroisonicotinic acid have been utilized in pesticide development, suggesting similar potential for the fluorinated analog.

Plant Defense Elicitors

Research has shown that certain halogenated aromatic compounds can function as synthetic elicitors of plant defense mechanisms. For example, 3,5-dichloroanthranilic acid (DCA) efficiently induces defense reactions to phytopathogens. The fluorinated analog might possess similar or distinct bioactivity profiles worth exploring.

Materials Science Applications

Fluorinated aromatic compounds often find applications in materials science due to their unique physical properties:

Polymer Chemistry

The compound could potentially be incorporated into polymeric materials to impart specific properties such as enhanced chemical resistance, thermal stability, or surface characteristics.

Coordination Chemistry

The nitrogen atom of the pyridine ring and the carboxylic acid group make 3,5-difluoroisonicotinic acid a potential ligand for coordination with metal ions, which could be explored for catalytic applications or the development of metal-organic frameworks (MOFs).

Biological Activity and Mechanism of Action

Antimicrobial Activity

Halogenated heterocyclic compounds often display antimicrobial properties. The fluorine substitution pattern might confer unique activity against certain microbial strains.

Enzyme Modulation

Like other halogenated aromatic carboxylic acids, 3,5-difluoroisonicotinic acid could potentially interact with specific enzymes, modulating their activity through competitive binding or allosteric mechanisms.

Structure-Activity Relationships

Understanding how the fluorine substitutions affect biological activity compared to other halogenated analogs would be crucial for structure-activity relationship studies. The electronic and steric effects of fluorine versus chlorine substitution could significantly impact binding interactions with biological targets.

Comparative Analysis with Related Compounds

Structural Comparison with Other Halogenated Isonicotinic Acids

The following table compares key structural and physicochemical properties of 3,5-difluoroisonicotinic acid with related halogenated derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesEstimated Log P
3,5-Difluoroisonicotinic acidC₆H₃F₂NO₂159.09Fluorine at 3,5-positions1.2-1.8
3,5-Dichloroisonicotinic acidC₆H₃Cl₂NO₂192.00Chlorine at 3,5-positions1.8-2.4
2-Bromo-3,5-dichloroisonicotinic acidC₆H₂BrCl₂NO₂270.89Bromine at 2-position, Chlorine at 3,5-positions2.5-3.0
Isonicotinic acid (unsubstituted)C₆H₅NO₂123.11No halogen substitution0.5-1.0

Reactivity Differences

The fluorine substitution in 3,5-difluoroisonicotinic acid would be expected to impart different reactivity patterns compared to chlorinated or brominated analogs:

  • Stronger electron-withdrawing effect through inductive mechanisms

  • Lower susceptibility to nucleophilic substitution reactions

  • Different hydrogen bonding characteristics affecting crystal packing and solubility

  • Potentially altered metabolic pathways in biological systems

These differences would influence the compound's behavior in chemical reactions, its physical properties, and its interactions with biological systems.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthesis methods for 3,5-difluoroisonicotinic acid, potentially employing modern synthetic approaches such as:

  • Flow chemistry for controlled fluorination

  • Catalytic methods for selective C-H functionalization

  • Green chemistry approaches to minimize waste and environmental impact

Expanded Application Studies

Additional research directions could include:

Pharmaceutical Applications

Exploration of 3,5-difluoroisonicotinic acid derivatives as potential drug candidates, particularly in areas where fluorinated compounds have shown promise, such as anti-inflammatory, antimicrobial, or anticancer applications.

Agricultural Science

Investigation of the compound's potential as a plant growth regulator or defense activator, similar to studies conducted with 3,5-dichloroanthranilic acid, which has been shown to induce NPR1-dependent defense responses in plants.

Materials Development

Exploration of the compound's utility in developing specialized polymers, coatings, or other materials with enhanced properties due to the fluorine substitution.

Analytical Method Development

Development of specific analytical methods for detecting and quantifying 3,5-difluoroisonicotinic acid in various matrices would support research in all the above areas, enabling more detailed studies of its behavior in complex systems.

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